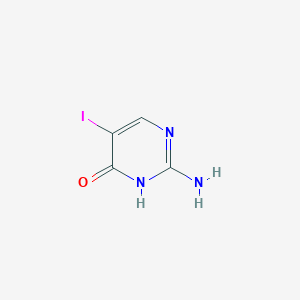

2-Amino-5-iodopyrimidin-4(1H)-one

Overview

Description

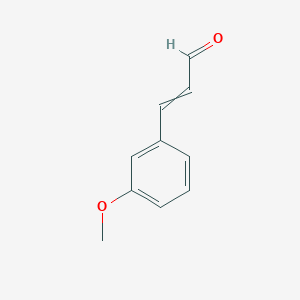

2-Amino-5-iodopyrimidin-4(1H)-one, also known by its CAS Number 3993-79-1, is a compound with a molecular weight of 237 . It is typically found in the form of a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one involves the use of oxalyl chloride and N,N-diisopropylformamide in dichloromethane. The solution is stirred at room temperature and then refluxed. After cooling, the solution is poured into ice-cold saturated aqueous sodium bicarbonate. The organic layer is then washed and dried over sodium sulfate. The solution is evaporated in vacuo to yield a reddish oil, which is purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular formula of 2-Amino-5-iodopyrimidin-4(1H)-one is C4H4IN3O . The InChI code is 1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) and the InChI key is COBXLVJRFXFFSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Amino-5-iodopyrimidin-4(1H)-one is a light yellow to yellow powder or crystals . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Synthesis of Novel Compounds

2-Amino-5-iodopyrimidin-4(1H)-one serves as a key intermediate in the synthesis of various novel compounds with potential biological activities. For instance, it has been used in the synthesis of 1, 2, 4-triazolopyrimidines, which have been evaluated as antimicrobial agents. These compounds exhibit promising antimicrobial activities, highlighting the role of 2-amino-5-iodopyrimidin-4(1H)-one in the development of new therapeutic agents (Abu‐Hashem, Hussein, & Abu‐Zied, 2016).

Labeling and Tracer Studies

The compound has also been utilized in the preparation of labeled derivatives for scientific studies, such as [14C]-, [13C4]-, and [13C4,15N2]- 5-amino-4-iodopyrimidine. These labeled compounds are valuable tools in carbon–nitrogen and carbon–carbon bond formation studies, offering insights into the mechanistic aspects of chemical reactions and biological processes (Latli, Jones, Krishnamurthy, & Senanayake, 2008).

Biologically Active Compound Design

2-Amino-5-iodopyrimidin-4(1H)-one and its derivatives are also central to the design of biologically active compounds. Over the past 20 years, research has focused on developing antiviral, antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, certain cancers, and even anti-inflammatory and hormonal drugs. This highlights the versatility and importance of 2-amino-5-iodopyrimidin-4(1H)-one in medicinal chemistry and drug design (Erkin, Krutikov, & Garabadzhiu, 2021).

Antimicrobial Research

Further exploring its antimicrobial potential, derivatives of 2-amino-5-iodopyrimidin-4(1H)-one have been synthesized and evaluated against various microbial strains. These studies contribute to the understanding of the antimicrobial properties of pyrimidine derivatives and aid in the discovery of new antimicrobial agents (Attia, Kansoh, & El‐Brollosy, 2014).

Supramolecular Chemistry

In the field of supramolecular chemistry, 2-amino-5-iodopyrimidin-4(1H)-one derivatives have been used to construct complex molecular architectures. These studies provide valuable insights into the principles of molecular self-assembly and the design of novel materials with potential applications in nanotechnology and materials science (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

2-amino-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXLVJRFXFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333577 | |

| Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3993-79-1 | |

| Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)

![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)

![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)